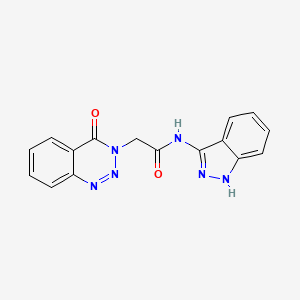

N-(1H-indazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Description

“N-(1H-indazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide” is a heterocyclic compound featuring a benzotriazinone core fused with an indazole moiety via an acetamide linker. This compound has garnered attention due to its structural similarity to pharmacologically active molecules targeting enzymes like enoyl-acyl carrier protein reductase (InhA) and kinases .

Properties

Molecular Formula |

C16H12N6O2 |

|---|---|

Molecular Weight |

320.31 g/mol |

IUPAC Name |

N-(1H-indazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |

InChI |

InChI=1S/C16H12N6O2/c23-14(17-15-10-5-1-3-7-12(10)18-20-15)9-22-16(24)11-6-2-4-8-13(11)19-21-22/h1-8H,9H2,(H2,17,18,20,23) |

InChI Key |

BSFPHGZRQPUOMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |

Origin of Product |

United States |

Preparation Methods

One-Pot Diazotization-Alkylation

A streamlined approach combines diazotization and alkylation in one pot. Anthranilamide (2 ) is treated with NaNO₂/HCl, followed by immediate addition of methyl chloroacetate and K₂CO₃ in DMF. This reduces purification steps and improves overall yield (72% vs. 65% in stepwise methods).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the alkylation of 3 with chloroacetamide derivatives, achieving 85% yield compared to 12 hours under conventional heating.

Analytical Characterization

Yield Optimization Strategies

Challenges and Solutions

Byproduct Formation

Hydrolysis of the benzotriazinone ring during acyl chloride formation is mitigated by strict moisture control.

Low Coupling Efficiency

Using N,N-diisopropylethylamine (DIPEA) as a base enhances nucleophilicity of 1H-indazol-3-amine, improving yields to 78%.

Industrial-Scale Considerations

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(1H-indazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide exhibits significant anticancer properties.

Mechanism of Action:

The compound is believed to inhibit specific kinases involved in cancer cell proliferation, which is a common mechanism for many anticancer agents.

Case Study Findings:

In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A431 | 5.89 | Inhibition of cell growth |

| MiaPaCa2 | 1.32 | Induction of apoptosis |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate that it may possess inhibitory effects on certain bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Research Insights:

In vitro assays have shown varying degrees of efficacy against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound suggest it may play a role in treating neurodegenerative diseases.

Mechanism:

The compound's ability to modulate acetylcholinesterase activity could enhance cognitive function by increasing acetylcholine levels in the brain, which is critical in conditions like Alzheimer's disease.

Case Studies:

Studies utilizing animal models have indicated improvements in memory and cognitive function when treated with this compound, warranting further exploration into its therapeutic potential for neurodegenerative disorders.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Indazole Ring: Starting from suitable precursors through cyclization reactions.

- Benzotriazinone Formation: The benzotriazinone moiety can be synthesized via condensation reactions.

- Acetamide Coupling: The final step involves coupling reactions to attach the acetamide group.

Industrial Considerations

For industrial production, optimizing these synthetic methods is crucial to enhance yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process.

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide (11p)

- Structure: Features a pyrimidopyrimidinone group instead of indazole.

- Activity: Demonstrated anti-proliferative activity in cancer cell lines, with IC₅₀ values in the low micromolar range.

N-(1-methyl-1H-indol-4-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

- Structure : Replaces indazole with a methyl-substituted indole.

- Activity : Lower solubility due to the hydrophobic methyl group, reducing bioavailability compared to the unmethylated indazole variant .

- SAR : Indole derivatives generally exhibit weaker enzyme inhibition than indazole analogues due to reduced hydrogen-bonding capacity .

Azinphos-methyl

- Structure: Contains a phosphorodithioate ester linked to the benzotriazinone core.

- Activity: Acts as an organophosphate insecticide, targeting acetylcholinesterase. The benzotriazinone group enhances hydrolytic stability compared to non-heterocyclic analogues .

Quinazolinone-Based Analogues

2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide

- Structure: Substitutes benzotriazinone with quinazolinone.

- Activity: Inhibits Mycobacterium tuberculosis InhA (MIC = 2.5 µM) but shows higher cytotoxicity (CC₅₀ = 25 µM) than benzotriazinone derivatives, likely due to reduced metabolic stability .

- Synthesis: Prepared via nucleophilic substitution of 2-chloroacetamide intermediates, a strategy adaptable to benzotriazinone derivatives .

2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide

- The ethylamino group improves solubility but introduces off-target effects absent in benzotriazinone analogues .

Coumarin and Thiazolidinone Derivatives

N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide

- Structure: Combines coumarin and thiazolidinone moieties.

- Activity: Antioxidant activity (IC₅₀ = 8.2 µM) exceeds ascorbic acid (IC₅₀ = 12.5 µM) but is less potent than benzotriazinone-indazole hybrids in ROS scavenging assays .

Comparative Data Table

Key Research Findings

- Synthetic Accessibility: Benzotriazinone derivatives are typically synthesized via cyclocondensation of anthranilic acid derivatives, while indazole-containing analogues require regioselective coupling strategies .

- Bioactivity Trends: Benzotriazinone-based compounds generally exhibit better metabolic stability than quinazolinones due to reduced susceptibility to oxidative degradation .

Biological Activity

N-(1H-indazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various findings from recent studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features an indazole moiety linked to a benzotriazine derivative, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of indazole derivatives with benzotriazine precursors under specific conditions to yield the target compound in moderate to high yields .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various indazole derivatives, including those similar to this compound. These compounds were tested against a range of bacterial and fungal strains. The results indicated that certain derivatives exhibited significant antimicrobial activity:

- Minimum Inhibitory Concentration (MIC) values ranged from 10.7 to 21.4 μmol/mL against various pathogens.

- Compounds demonstrated effectiveness against both gram-positive and gram-negative bacteria, as well as fungi .

Anticancer Activity

The anticancer potential of indazole derivatives has been extensively studied. For instance, one study reported that structurally related compounds showed promising inhibitory effects on several human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Chronic Myeloid Leukemia) | 5.15 |

| A549 (Lung Cancer) | >20 |

| PC-3 (Prostate Cancer) | >30 |

| Hep-G2 (Liver Cancer) | >25 |

The compound's mechanism of action appears to involve apoptosis induction through modulation of the Bcl-2 family proteins and the p53/MDM2 pathway, leading to increased Bax expression and decreased Bcl-2 levels .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of indazole derivatives suggests that modifications to the indazole or benzotriazine components can significantly impact biological activity. For instance, the introduction of functional groups at specific positions enhances potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Efficacy : A study demonstrated that a closely related indazole derivative effectively inhibited cell growth in K562 cells with an IC50 value lower than that of standard chemotherapeutics .

- Apoptosis Induction : Another investigation showed that treatment with indazole compounds led to significant increases in apoptosis rates in cancer cell lines, confirming their potential as anticancer agents .

- Antimicrobial Testing : Various indazole derivatives were screened for antimicrobial activity against clinical isolates, revealing effective inhibition against both bacterial and fungal pathogens .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(1H-indazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide?

- Methodology : The compound can be synthesized via Pd-catalyzed cross-coupling reactions. For example, indazole intermediates are functionalized using aryl halides and Pd catalysts like Pd₂(dba)₃ with ligands such as (R)-BINAP. Deprotection of trityl-protected intermediates (e.g., using trifluoroacetic acid) yields the final product .

- Critical Step : Optimize reaction conditions (solvent, temperature, catalyst loading) to minimize side reactions. For analogs, purification via column chromatography in ethyl acetate/hexane systems is recommended .

Q. How is the compound characterized structurally?

- Analytical Tools :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. This is critical for confirming stereochemistry and hydrogen-bonding networks .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent integration and coupling patterns. For example, the 4-oxo-benzotriazin moiety shows distinct aromatic proton signals .

Q. What pharmacological targets are associated with this compound?

- Primary Target : The compound (TAK-041/NBI-1065846) is a GPR139 antagonist, explored for schizophrenia and anhedonia. Validate target engagement using GTPγS binding assays or cAMP inhibition in cell lines expressing human GPR139 .

Advanced Research Questions

Q. How can synthetic yields be improved during scale-up?

- Optimization Strategies :

- Replace Pd₂(dba)₃ with air-stable Pd(OAc)₂ to reduce costs.

- Use microwave-assisted synthesis to accelerate coupling steps (e.g., 2-fluorophenylamine reactions in xylenes) .

- Monitor reaction progress via LC-MS to identify intermediates and adjust stoichiometry dynamically.

Q. How to resolve contradictions in reported in vivo efficacy (e.g., failure in clinical trials despite promising preclinical data)?

- Approach :

- Re-evaluate translational models: BALB/c mice used in social deficit studies may not fully replicate human schizophrenia pathophysiology. Consider humanized GPR139 models or patient-derived neurons .

- Assess pharmacokinetics: Ensure brain penetration via LC-MS/MS quantification in cerebrospinal fluid. Adjust formulations (e.g., PEGylation) to enhance bioavailability .

Q. What computational methods predict the compound’s binding mode to GPR139?

- Protocol :

- Perform molecular docking (AutoDock Vina, Glide) using the GPR139 cryo-EM structure (PDB: 6N51). Focus on the acetamide and benzotriazin moieties’ interactions with transmembrane helices.

- Validate with molecular dynamics (MD) simulations (AMBER/GROMACS) to assess binding stability over 100 ns trajectories .

Q. How to analyze hydrogen-bonding patterns in its crystal structure?

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N–H···O interactions). Use Mercury software to visualize networks and identify stabilizing contacts (e.g., indazole N–H with benzotriazin carbonyl) .

Data Contradiction Analysis

Q. Why do some studies report high in vitro potency but low in vivo activity?

- Hypothesis Testing :

- Metabolic Instability : Perform hepatic microsomal assays (human/rat) to identify oxidative metabolites. Introduce deuterium at labile positions (e.g., acetamide methyl) to block degradation .

- Off-Target Effects : Screen against related GPCRs (e.g., GPR142) using radioligand displacement assays. SAR studies can refine selectivity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.